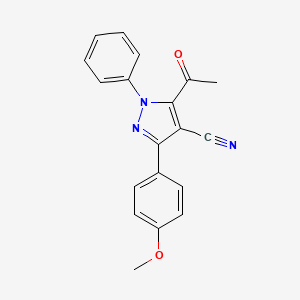
5-Acetyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide to yield the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanogen bromide in the presence of a base like sodium ethoxide.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Reduced derivatives such as amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-Acetyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Acetyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- 5-Acetyl-3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
- 5-Acetyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
- 5-Acetyl-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
Uniqueness
5-Acetyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired .
Biological Activity
5-Acetyl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
The compound can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with phenylhydrazine, followed by cyclization with ethyl acetoacetate. This method yields the pyrazole ring structure essential for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 649746-09-8 |
| Molecular Formula | C19H15N3O2 |
| Molecular Weight | 317.3 g/mol |
| IUPAC Name | 5-acetyl-3-(4-methoxyphenyl)-1-phenylpyrazole-4-carbonitrile |
| InChI Key | UEONQGVGMRCIPO-UHFFFAOYSA-N |
2. Biological Activity
The biological activities of this compound have been investigated in various studies, highlighting its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
2.1 Anticancer Activity
Research indicates that compounds with pyrazole moieties exhibit significant anticancer properties. For instance, related pyrazole derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific cancer-related pathways.
Case Study:
A study reported that derivatives of pyrazole demonstrated IC50 values ranging from 6.76 µg/mL to over 200 µg/mL against colorectal carcinoma (HCT116) cells, indicating strong anticancer potential compared to standard treatments like 5-fluorouracil .
2.2 Anti-inflammatory Activity
The compound may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Pyrazole derivatives have been documented to reduce inflammation in various models, suggesting that this compound could serve as a lead for developing new anti-inflammatory drugs.
2.3 Antimicrobial Activity
Studies have shown that pyrazole derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The presence of the methoxy group in the structure enhances these activities, making it a valuable scaffold for developing new antimicrobial agents.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer progression and inflammation.
- Receptor Modulation: It can modulate receptors that play critical roles in cellular signaling pathways related to cancer and inflammation.
4. Research Findings
Recent studies have explored the structure-activity relationship (SAR) of pyrazole derivatives, indicating that modifications to the substituents can significantly alter their biological efficacy.
Table: Summary of Biological Activities
Properties
CAS No. |
649746-09-8 |
|---|---|
Molecular Formula |
C19H15N3O2 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
5-acetyl-3-(4-methoxyphenyl)-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C19H15N3O2/c1-13(23)19-17(12-20)18(14-8-10-16(24-2)11-9-14)21-22(19)15-6-4-3-5-7-15/h3-11H,1-2H3 |
InChI Key |
UEONQGVGMRCIPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=NN1C2=CC=CC=C2)C3=CC=C(C=C3)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















